molecular formula C14H20ClN3O4S B8749766 Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate

Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate

Cat. No.: B8749766
M. Wt: 361.8 g/mol
InChI Key: DZDKVQGQVYLFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a chloropyridinyl group, and a piperazinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloro-3-pyridinesulfonyl chloride with tert-butyl 1-piperazinecarboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of agrochemicals, such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(6-chloropyridin-3-ylsulfonyl)piperazine-1-carboxylate
  • Herbicidal imidazole compounds

Uniqueness

Tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C14H20ClN3O4S

Molecular Weight

361.8 g/mol

IUPAC Name

tert-butyl 4-(6-chloropyridin-3-yl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O4S/c1-14(2,3)22-13(19)17-6-8-18(9-7-17)23(20,21)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3

InChI Key

DZDKVQGQVYLFNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred ice-cooled solution of tert-butyl 1-piperazinecarboxylate (0.88 g, 4.7 mmol), triethylamine (1.3 mL, 9.4 mmol), and 4-dimethylaminopyridine (0.0058 g, 0.047 mmol) in DCM (10 mL) was added 6-chloropyridine-3-sulfonyl chloride (1.0 g, 4.7 mmol) in one portion. The resulting mixture was stirred at 0° C. and gradually warmed up to ambient temperature for 1.5 h. Upon workup, the mixture was directly subjected to combi-flash column chromatography (methanol/DCM) to give compound 360 (1.44 g, 84% yield) as a white solid.
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Synthesis routes and methods II

Procedure details

6-Chloropyridine-3-sulfonyl chloride (0.318 g, 1.5 mmol; described in: Naegeli, C. et al. Helv. Chim. Acta. 1938, 21, 1746-1750) was added to a suspension of potassium carbonate (0.276 g, 2.0 mmol) in dichloromethane (3 mL) at room temperature. The mixture was stirred for 5 min at 0° C. followed by the addition of tert-butyl 1-piperazinecarboxylate (0.363 g, 2.0 mmol). The resulting reaction mixture was allowed to stir for 16 h at room temperature and the reaction mixture was filtered and the organic solution was concentrated in vacuo. The residue was purified an a silica gel column using heptane/ethyl acetate, (2:1), as the eluent to afford 0.188 g (35% yield) of the title compound as a white solid: 1H NMR (CDCl3, 400 MHz) δ 8.74 (d, J=2.0 Hz, 1H), 7.96 (dd, J=8.4, 2.8 Hz, 1H), 7.51 (d, J=8.4 Hz, 1H), 3.53 (t, J=5.2 Hz, 4H), 3.03 (t, J=5.2 Hz, 4H), 1.42 (s, 9H); MS (EI) m/z 362 (M++1).
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0.318 g
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Yield
35%

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